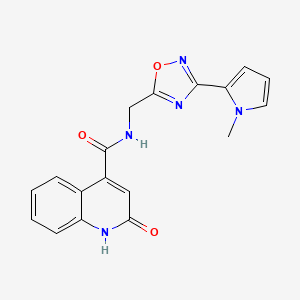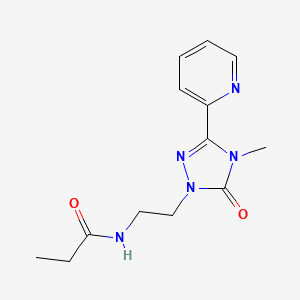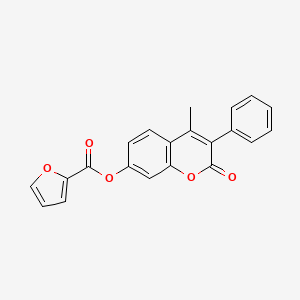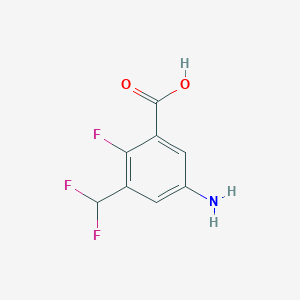
(4-((6-Bromo-4-phenylquinazolin-2-yl)amino)phenyl)(morpholino)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4-((6-Bromo-4-phenylquinazolin-2-yl)amino)phenyl)(morpholino)methanone is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Antioxidant Properties and Synthesis
Research has shown significant interest in the synthesis and evaluation of compounds with similar structures for their antioxidant properties. For instance, derivatives of diphenylmethanone, including bromophenols, have been synthesized and assessed for their antioxidant capabilities. These studies revealed that such compounds exhibit potent antioxidant activities, suggesting that similar structures like "(4-((6-Bromo-4-phenylquinazolin-2-yl)amino)phenyl)(morpholino)methanone" could also possess significant antioxidant properties. The antioxidant power of these compounds was determined through various in vitro assays, including radical scavenging and metal ion chelating activities, indicating their potential utility in mitigating oxidative stress-related conditions (Çetinkaya et al., 2012), (Balaydın et al., 2010).
Antitumor and Anticancer Activity
The compound 3-Amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone, bearing resemblance to our compound of interest, was synthesized and found to possess distinct inhibition on the proliferation of several cancer cell lines. This suggests that compounds with similar structural features might have potential applications in cancer treatment through inhibitory effects on tumor cell growth (Tang & Fu, 2018).
Antibacterial Activity
Compounds with a quinazoline structure, similar to "(4-((6-Bromo-4-phenylquinazolin-2-yl)amino)phenyl)(morpholino)methanone," have been evaluated for their antibacterial properties. The synthesis of 3-(2-Phenylquinolin-4-yl)/3-(1-p-Chlorophenyl-5-methyl-1,2,3-triazol-4-yl)-s-triazolo[3,4-b]-1,3,4-thiadiazine derivatives revealed significant antibacterial activities, offering a potential pathway for the development of new antibacterial agents (Hui et al., 2000).
Synthesis and Characterization
The synthesis and characterization of similar compounds have provided insights into their chemical properties and potential applications. For example, the synthesis of (2-Aminophenyl)(naphthalen-2-yl)methanones via intramolecular rearrangement under UV light irradiation highlights the versatility of these compounds in chemical synthesis and potential applications in medicinal chemistry (Jing et al., 2018).
properties
IUPAC Name |
[4-[(6-bromo-4-phenylquinazolin-2-yl)amino]phenyl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21BrN4O2/c26-19-8-11-22-21(16-19)23(17-4-2-1-3-5-17)29-25(28-22)27-20-9-6-18(7-10-20)24(31)30-12-14-32-15-13-30/h1-11,16H,12-15H2,(H,27,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZMQRGBPSYCRDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=C(C=C2)NC3=NC4=C(C=C(C=C4)Br)C(=N3)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((6-Bromo-4-phenylquinazolin-2-yl)amino)phenyl)(morpholino)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(4-Chlorobenzyl)sulfonyl]benzoic acid](/img/structure/B2441902.png)

![(3,4-difluorophenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2441905.png)
![N-(1-cyano-1-cyclopropylethyl)-2-[propyl({[(2,3,4-trifluorophenyl)carbamoyl]methyl})amino]acetamide](/img/structure/B2441906.png)

![7-Fluoro-2-methyl-3-[[1-(1,3-thiazol-2-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2441908.png)


![(Z)-5-chloro-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2441915.png)


